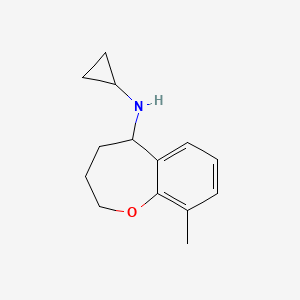

N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

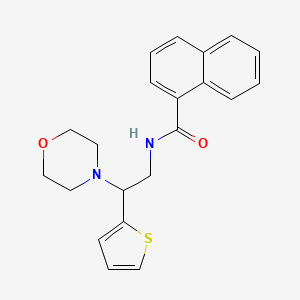

“N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1153407-10-3 . It has a molecular weight of 217.31 and its IUPAC name is N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO/c1-10-4-2-5-12-13(15-11-7-8-11)6-3-9-16-14(10)12/h2,4-5,11,13,15H,3,6-9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Scientific Research Applications

Synthesis and Chemical Transformations

N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine and related compounds have been the focus of various synthetic and chemical transformation studies. These efforts aim to explore efficient pathways for creating complex molecules with potential biological and chemical significance.

- Efficient Synthesis Techniques : An efficient synthesis pathway for tetrahydro-1,3-oxazepines demonstrates the regioselective intramolecular amination of cyclopropylmethyl cation, showcasing the utility of cyclopropane moieties in synthesizing nitrogen heterocycles (Skvorcova, Grigorjeva, & Jirgensons, 2015).

- Ring-Opening Transformations : Studies on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles reveal a method to synthesize complex amines, contributing to the development of drugs targeting serotonin and norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Biological Applications and Mechanistic Insights

The research into N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine and analogs extends beyond synthetic methodology, touching on biological activities and providing insights into their mechanisms of action.

- Antimicrobial and Cytotoxic Activities : Novel azetidine-2-one derivatives of 1H-benzimidazole, related to N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, have shown promising antimicrobial and cytotoxic activities, highlighting the potential for the development of new therapeutic agents (Noolvi et al., 2014).

- Investigation of Metabolic Pathways : The metabolism of N-cyclopropylamines by cytochrome P450 enzymes, including studies on N-dealkylation processes, offers valuable insights into the biotransformation and potential toxicological profiles of cyclopropyl-containing pharmaceuticals (Shaffer, Morton, & Hanzlik, 2001).

Novel Compound Development

The exploration of cyclopropylamines and related compounds continues to inspire the development of novel compounds with unique properties and potential applications.

- Development of New Heterocycles : The synthesis of new aminocyclitols via selective epoxidation of cycloheptenamines demonstrates the creativity in generating novel structures that could serve as scaffolds for drug development or as tools in chemical biology (Larin, Kochubei, & Atroshchenko, 2014).

Safety and Hazards

The safety information and hazards associated with this compound are not available in the sources I found. It’s important to handle all chemical compounds with care, following appropriate safety protocols. The Material Safety Data Sheet (MSDS) for the compound would provide detailed safety and hazard information .

properties

IUPAC Name |

N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10-4-2-5-12-13(15-11-7-8-11)6-3-9-16-14(10)12/h2,4-5,11,13,15H,3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXOYKREAXDYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCCO2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2677994.png)

![2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide](/img/structure/B2677996.png)

![N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide](/img/structure/B2678000.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2678001.png)

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2678004.png)

![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)

![6-Ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one](/img/structure/B2678010.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2678011.png)

![2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide](/img/structure/B2678014.png)